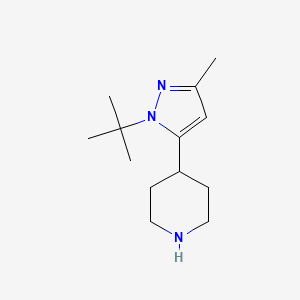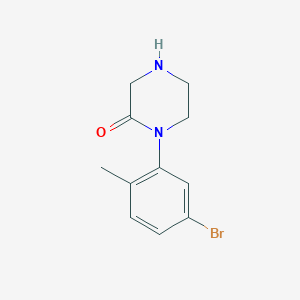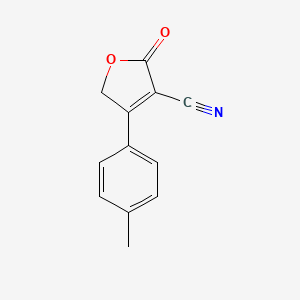
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group (-NO2) and a dichlorophenyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine typically involves the nitration of a precursor compound followed by amination. One common method involves the nitration of 2-chloropyridine to form 2-chloro-3-nitropyridine, which is then reacted with 2,4-dichloroaniline under suitable conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed.
Major Products Formed
Reduction: The major product is N-(2,4-Dichlorophenyl)-3-aminopyridin-2-amine.
Substitution: Products vary depending on the substituent introduced.
Coupling: Biaryl compounds are the primary products.
Applications De Recherche Scientifique
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine is unique due to its specific combination of a nitro group and a dichlorophenyl group attached to a pyridine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
61963-77-7 |
|---|---|
Formule moléculaire |
C11H7Cl2N3O2 |
Poids moléculaire |
284.09 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-7-3-4-9(8(13)6-7)15-11-10(16(17)18)2-1-5-14-11/h1-6H,(H,14,15) |
Clé InChI |
YTINTZINGVRBTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)



![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)






![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)

